molecular formula C19H20ClN3O2 B251798 N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide

カタログ番号: B251798
分子量: 357.8 g/mol
InChIキー: MDLFLNMPLOIZDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, commonly known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of protein degradation, cell motility, and immune response. ACY-1215 has been studied extensively for its potential use in cancer treatment and other diseases.

作用機序

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide is responsible for the deacetylation of tubulin, a protein involved in cell motility and division. By inhibiting this compound, ACY-1215 increases the acetylation of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. This ultimately leads to cell death in cancer cells. ACY-1215 has also been shown to modulate the immune response by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have a selective inhibitory effect on this compound, with little to no effect on other HDAC enzymes. This selectivity is important in reducing potential side effects and toxicity. ACY-1215 has also been shown to have good bioavailability, making it a viable candidate for further clinical development.

実験室実験の利点と制限

One advantage of ACY-1215 is its selectivity for N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide, which allows for more targeted studies of the enzyme's role in various diseases. However, a limitation is that this compound is involved in many cellular processes, making it difficult to fully understand the effects of this compound inhibition. Additionally, ACY-1215 has shown some toxicity in animal studies, which may limit its potential use in humans.

将来の方向性

There are several potential future directions for research on ACY-1215. One area of interest is the use of ACY-1215 in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the use of ACY-1215 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the effects of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide inhibition and the potential long-term effects of ACY-1215 treatment.

合成法

The synthesis of ACY-1215 involves several steps, starting with the reaction of 4-aminoacetophenone and piperazine to form 4-(4-Acetyl-piperazin-1-yl)-phenylamine. This intermediate is then reacted with 3-chloro-benzoyl chloride to form the final product, ACY-1215. The synthesis of ACY-1215 has been optimized to improve yield and purity, making it a viable candidate for further research.

科学的研究の応用

ACY-1215 has been extensively studied for its potential use in cancer treatment. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide inhibition has been shown to induce cancer cell death and sensitize cancer cells to other treatments. ACY-1215 has been tested in preclinical models of multiple myeloma, lymphoma, and leukemia, showing promising results in both in vitro and in vivo studies. It has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's.

特性

分子式

C19H20ClN3O2

分子量

357.8 g/mol

IUPAC名

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChIキー

MDLFLNMPLOIZDK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

正規SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。